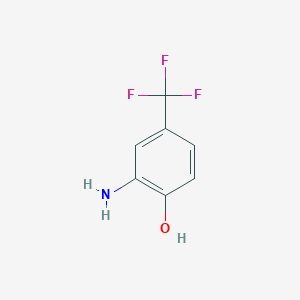

2-Amino-4-(trifluoromethyl)phenol

Description

Significance of Trifluoromethylated Aromatic Aminophenols in Contemporary Chemical Science

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com The trifluoromethyl (-CF3) group, in particular, is a key functionality in the development of pharmaceuticals, agrochemicals, and advanced materials. bohrium.com Its strong electron-withdrawing nature and high metabolic stability make it a desirable substituent in drug design. nih.govnih.gov

Trifluoromethylated aromatic aminophenols are a class of compounds that combine the structural features of an aniline (B41778), a phenol (B47542), and a trifluoromethyl group. This unique arrangement of functional groups provides a versatile platform for chemical modification and has led to their use as key intermediates in the synthesis of a wide range of more complex molecules. cymitquimica.com

Overview of Strategic Importance in Synthetic Chemistry and Allied Disciplines

In synthetic chemistry, 2-Amino-4-(trifluoromethyl)phenol serves as a valuable precursor for creating a variety of organic compounds. Its amino and hydroxyl groups can be selectively functionalized, allowing for the construction of diverse molecular architectures. This has made it an important component in the development of new pharmaceuticals and agrochemicals. cymitquimica.comyoutube.com The presence of the trifluoromethyl group can enhance the biological activity and improve the pharmacokinetic profile of the final products. tandfonline.com

Beyond medicinal chemistry and agrochemicals, the unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives of interest in materials science. cymitquimica.com These properties can influence factors such as thermal stability and reactivity, opening up possibilities for the creation of novel polymers and other advanced materials. youtube.com

Historical Context of Fluorinated Aromatic Compounds Research

The study of organofluorine chemistry dates back to the 19th century, with significant advancements occurring throughout the 20th century. numberanalytics.com The initial discovery of fluorinated organic compounds was followed by the development of new fluorinating agents and synthetic methodologies. numberanalytics.com A major turning point was the discovery of the utility of fluorinated compounds in various applications, from refrigerants to pharmaceuticals. wikipedia.org

The development of fluoropolymers like Teflon in the 1940s marked a significant milestone in materials science. numberanalytics.com In the realm of medicine, the anticancer activity of 5-fluorouracil, described in 1957, highlighted the potential of fluorinated compounds in drug development. wikipedia.org Over the years, the strategic incorporation of fluorine has become a common strategy in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates. nih.govtandfonline.com The synthesis of specific isomers, such as 4-trifluoromethylated phenols and anilines, has been a focus of research to provide access to these important building blocks. acs.org

Scope and Objectives of Current Research Directions for this compound

Current research involving this compound is multifaceted. A primary focus remains on its application in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents. nih.gov Researchers are exploring its use in the development of new antibiotics and other bioactive molecules. google.com

Another significant area of investigation is the development of more efficient and selective synthetic methods for the preparation of this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact. rsc.org Furthermore, its potential use in the creation of new materials with tailored properties continues to be an active area of research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 454-81-9 cymitquimica.com |

| Molecular Formula | C7H6F3NO cymitquimica.com |

| Molecular Weight | 177.13 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Melting Point | 121 °C google.com |

| Solubility | Moderately soluble in polar solvents (e.g., water, alcohols) cymitquimica.com |

Table 2: Synonyms for this compound

| Synonym |

| 2-Amino-4-trifluoromethylphenol cymitquimica.com |

| 2-Hydroxy-5-(trifluoromethyl)aniline cymitquimica.com |

| 3-Amino-4-Hydroxybenzotrifluoride cymitquimica.com |

| 4-(Trifluoromethyl)-2-aminophenol cymitquimica.com |

| Phenol, 2-Amino-4-(Trifluoromethyl)- cymitquimica.com |

| p-Cresol, 2-amino-α,α,α-trifluoro- cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKIYIEMXRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196497 | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-81-9 | |

| Record name | 2-Amino-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of 2 Amino 4 Trifluoromethyl Phenol

Reactivity Profiles of the Amino Group

The amino group of 2-Amino-4-(trifluoromethyl)phenol serves as a primary site for a variety of chemical transformations, including nucleophilic attack and condensation reactions. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring.

Acylation and Alkylation Reactions

The presence of two nucleophilic sites (the amino and hydroxyl groups) in this compound presents a chemoselectivity challenge in acylation and alkylation reactions. Generally, the amino group is more nucleophilic than the hydroxyl group and can be selectively acylated under controlled conditions.

Acylation: N-acylation is a common reaction for primary amines. For aminophenols, chemoselective N-acylation can be achieved using various methods. One approach involves the use of enzymes, such as immobilized lipase (B570770), which has been shown to effectively catalyze the acetylation of 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide. researchgate.net Standard chemical methods often employ acylating agents in the presence of a base. A wide range of reagents, including those based on 1-hydroxybenzotriazole (B26582) (HOBt) and various phosphonium (B103445) and uronium salts, are utilized for N-acylation, particularly in peptide synthesis and combinatorial chemistry. arkat-usa.orgresearchgate.net

Alkylation: Selective N-alkylation is often more challenging than acylation due to the potential for O-alkylation of the phenolic hydroxyl group and the possibility of over-alkylation on the nitrogen atom. The choice of alkylating agent, solvent, and base can influence the outcome. Studies on related heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, show that direct alkylation with simple alkyl halides can produce a mixture of N- and O-alkylated products. acs.org However, specific alkylating agents can promote selectivity. acs.org

Condensation Reactions for Imine and Heterocycle Formation

The primary amino group readily undergoes condensation reactions with carbonyl compounds to form imines (Schiff bases) and serves as a key building block for the synthesis of various nitrogen-containing heterocycles.

Imine Formation: The reaction of a primary amine with an aldehyde or ketone is a classic method for forming a C=N double bond, yielding an imine and water. masterorganicchemistry.com This condensation is typically catalyzed by acid, with the reaction rate being pH-dependent. masterorganicchemistry.com The synthesis of imines containing a trifluoromethyl group is particularly important for producing biologically active molecules. nih.gov Efficient methods have been developed for the condensation of α,α,α-trifluoromethylketones with primary amines using solid acid catalysts like K-10 montmorillonite (B579905) or superacids like Nafion-H, often assisted by microwave irradiation to achieve high yields and selectivities. nih.gov

Heterocycle Formation: this compound is a valuable precursor for synthesizing fused heterocyclic systems, most notably benzoxazoles. This transformation involves a condensation reaction where both the amino and the phenolic hydroxyl group participate in the cyclization. The general route involves the reaction of the aminophenol with a suitable carbonyl-containing compound, followed by cyclodehydration. Various substrates and catalysts can be employed to achieve this, demonstrating the versatility of this pathway. For instance, 2-aminophenols react with β-diketones in the presence of a combined Brønsted acid and CuI catalyst to form 2-substituted benzoxazoles. acs.org These reactions tolerate a range of substituents on the aminophenol ring, including methyl, chloro, bromo, and nitro groups. acs.org Another efficient method involves the condensation of aminophenols with in-situ generated trifluoroacetonitrile (B1584977) (CF3CN) to produce 2-(trifluoromethyl)benzoxazoles. rsc.org

| Reactant for Condensation | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Tertiary Amides | Triflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine | Mild and effective method involving activation of the amide, nucleophilic addition, and cyclization. | nih.gov |

| Aldehydes | Magnetic Imidazolium Ionic Liquid (LAIL@MNP) | Green, solvent-free method under sonication with a recyclable catalyst. | nih.gov |

| β-Diketones | Brønsted Acid and Copper Iodide (CuI) | Tolerates a variety of substituents on the 2-aminophenol ring. | acs.org |

| Trifluoroacetonitrile (CF₃CN) | In-situ generation | Directly installs a trifluoromethyl group at the 2-position of the benzoxazole ring. | rsc.org |

N-Arylation Pathways

N-arylation involves the formation of a bond between the amino nitrogen and an aryl group. While classic methods like the Buchwald-Hartwig amination are common for anilines, modern approaches offer alternative strategies. A notable development is the use of biocatalysis for the enantioselective synthesis of α-trifluoromethyl amines through an asymmetric N-H carbene insertion reaction. nih.gov In this method, engineered variants of cytochrome c₅₅₂ catalyze the reaction of anilines with a diazo compound (a carbene donor), creating a new C-N bond and affording chiral α-trifluoromethyl amino esters with high yield and enantioselectivity. nih.gov This biocatalytic strategy provides a sustainable route to valuable fluorinated building blocks. nih.gov

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is generally less nucleophilic than the amino group but can participate in key reactions such as etherification and esterification, especially when the amino group is protected or when specific reaction conditions are employed. Its presence also opens pathways for oxidative reactions.

Etherification and Esterification Reactions

Etherification (O-Alkylation): Selective O-alkylation of the phenolic group requires conditions that disfavor N-alkylation. This can often be achieved by first protecting the more reactive amino group. Alternatively, the choice of alkylating agent can drive selectivity. In studies of related compounds, the use of specific iodomethylpyrimidines as alkylating agents resulted in chemoselective O-alkylation over N-alkylation. acs.org

Esterification (O-Acylation): The direct esterification of the phenolic hydroxyl group can be accomplished, particularly with forcing conditions or specific catalysts. A patented method for the esterification of the closely related 2-hydroxy-4-amino-benzoic acid with phenols involves heating the components in the presence of phosphorus pentoxide or polyphosphoric acids. google.com This approach facilitates the formation of the phenyl ester by activating the carboxylic acid (in the patent example) or by promoting dehydration. google.com General methods for esterification between phenols and carboxylic acids often utilize coupling agents like N,N′-diisopropylcarbodiimide (DIC). researchgate.net

Phenolic Oxidation Pathways

The electron-rich phenol (B47542) ring, even with a deactivating trifluoromethyl group, is susceptible to oxidation. A significant pathway for related trifluoromethylphenols involves the formation of a reactive quinone methide intermediate. Research on 4-trifluoromethylphenol (4-TFMP) has shown that it can spontaneously hydrolyze in aqueous buffer at physiological pH. nih.gov This process involves the loss of all three fluorine atoms and the formation of a quinone methide, which is a potent electrophile capable of alkylating cellular nucleophiles like glutathione (B108866) and sulfhydryl groups in enzymes. nih.gov The ortho isomer, 2-trifluoromethylphenol, was found to be significantly less reactive in this pathway, suggesting that the position of the trifluoromethyl group heavily influences the rate of quinone methide formation. nih.gov This pathway represents a potential route for the bioactivation and reactivity of this compound, where the phenolic part of the molecule is transformed into a reactive electrophile.

Reactivity Profiles of the Trifluoromethyl Group

The trifluoromethyl group is generally regarded as a stable and robust moiety in many organic molecules due to the high strength of the carbon-fluorine bond. However, under specific conditions, particularly when influenced by adjacent activating groups on an aromatic ring, the -CF₃ group can participate in notable chemical transformations.

Transformations of the Trifluoromethyl Group to Other Fluorinated Motifs

While the C-F bond is strong, the entire -CF₃ group can be transformed. A significant reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid. Studies on trifluoromethylphenols (TFMPs) have shown that under aqueous conditions, particularly at alkaline pH, they can undergo defluorination. For instance, 4-TFMP has been observed to hydrolyze, forming the corresponding hydroxybenzoic acid. This transformation is believed to proceed via an E1cb mechanism, driven by the deprotonation of the phenol, which facilitates the elimination of fluoride (B91410) ions. This suggests that this compound could potentially be converted to 3-amino-4-hydroxybenzoic acid under similar hydrolytic conditions, representing a complete transformation of the trifluoromethyl group.

Reactions Involving Anionically Activated Trifluoromethyl Groups

The reactivity of the trifluoromethyl group is significantly enhanced when it is "anionically activated." This occurs when the -CF₃ group is positioned ortho or para to an ionizable group like a hydroxyl (-OH) or an amino (-NH₂) group. In this compound, the -CF₃ group is para to the amino group. Under basic conditions (e.g., using sodium hydroxide), the amino group can be deprotonated, and the resulting negative charge can be delocalized onto the aromatic ring, activating the trifluoromethyl group towards nucleophilic attack.

This activation facilitates the transformation of the -CF₃ group into various heterocycles in a one-step process under mild aqueous conditions. For example, reaction with amino nucleophiles that contain a second nucleophilic site (like another amine, hydroxyl, or thiol group) can lead to the formation of C-C linked aryl-heterocycles in good to excellent yields. organicchemistrytutor.com This method avoids the need for harsh reagents like organolithiums and showcases the synthetic utility of the otherwise inert -CF₃ group when suitably positioned on a phenol or aniline (B41778) ring. organicchemistrytutor.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the cumulative electronic effects of its three substituents.

Directing Effects of Amino, Hydroxyl, and Trifluoromethyl Substituents

The outcome of electrophilic aromatic substitution (EAS) is determined by the directing influence of the existing groups, which can be activating or deactivating. lumenlearning.com

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful activating groups and ortho, para-directors. libretexts.orgyoutube.com They donate electron density to the benzene ring through resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). libretexts.org This donation stabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack, accelerating the reaction. organicchemistrytutor.comlibretexts.org

Trifluoromethyl (-CF₃) Group: This is a strong deactivating group and a meta-director. Its powerful electron-withdrawing inductive effect (-I effect) pulls electron density from the ring, making it less nucleophilic and slowing down the reaction compared to benzene.

In this compound, these effects are in competition. The available positions for substitution are C3, C5, and C6. The powerful ortho, para-directing ability of the -OH and -NH₂ groups is expected to dominate. Electrophilic attack will preferentially occur at positions ortho or para to these activating groups.

Position C3: Ortho to the -OH group and meta to the -NH₂ and -CF₃ groups.

Position C5: Ortho to the -NH₂ group, meta to the -OH and -CF₃ groups.

Position C6: Para to the -OH group and ortho to the -NH₂ group.

Considering the combined influence, the activating effects of the amino and hydroxyl groups will direct incoming electrophiles primarily to the positions ortho and para to them, making C3, C5, and C6 the most likely sites of reaction. The deactivating -CF₃ group directs to position C5 (meta to itself), which aligns with the directing effect of the amino group. Therefore, position C5 is a highly probable site for substitution.

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para (to C3, C5) | Increases ring reactivity |

| -OH (Hydroxyl) | Activating | Ortho, Para (to C3, C6) | Increases ring reactivity |

| -CF₃ (Trifluoromethyl) | Deactivating | Meta (to C3, C5) | Decreases ring reactivity |

Halogenation and Nitration Studies

The high activation of the ring by the amino and hydroxyl groups makes electrophilic substitution facile.

Halogenation: Phenols and anilines are known to react vigorously with halogens. Direct bromination, for example, is often difficult to control and can readily lead to di- or tri-substituted products. Milder brominating agents or protective strategies, like acetylating the amino or hydroxyl group, may be required to achieve mono-substitution. orgsyn.org For instance, electrophilic bromination of the related 2-Amino-5-(trifluoromethyl)phenol occurs at the 4-position, which is ortho and para to the activating amino group. Iodination can be achieved using various reagents, such as iodine in the presence of a base or an oxidizing agent, or with more electrophilic sources like iodine monochloride (ICl). chemicalbook.comgoogle.com Given the directing effects, halogenation of this compound would be expected to occur at the C5 or C3 positions.

Nitration: Direct nitration of phenols with concentrated nitric acid can lead to oxidation and the formation of tarry by-products. Using dilute nitric acid typically yields a mixture of ortho and para nitrophenols. For this compound, nitration would be directed by the activating -OH and -NH₂ groups. Indeed, the compound 2-Amino-5-nitro-4-(trifluoromethyl)phenol is a known metabolite of 4-nitro-3-(trifluoromethyl)aniline, indicating that nitration preferentially occurs at the C5 position. This position is ortho to the strongly activating amino group and meta to the deactivating trifluoromethyl group, an outcome consistent with the predicted directing effects.

Derivatization Strategies for Complex Molecular Scaffold Construction

The functional groups of this compound serve as versatile handles for building more elaborate molecular structures, making it a useful starting material in medicinal and materials chemistry.

Reactions of the Amino Group: The primary amine can be readily converted into a wide array of other functional groups. It can undergo acylation to form amides, which can modulate the activating effect of the substituent. It can also react with aldehydes or ketones to form Schiff bases (imines), which are themselves versatile intermediates for the synthesis of various heterocyclic systems. nih.gov

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing a route to diverse derivatives.

Combined Reactivity: The ortho-relationship of the amino and hydroxyl groups allows for the construction of fused heterocyclic systems. For example, similar ortho-aminophenols are used as precursors for the synthesis of benzoxazoles.

Building Block for Bioactive Molecules: The trifluoromethyl-substituted aminophenol scaffold is found in various biologically active compounds. The molecule can be used in cross-coupling reactions or multi-component reactions to synthesize complex structures. For example, related trifluoromethylated amino alcohols are used as chiral ligands and organocatalysts in asymmetric synthesis. nih.gov The synthesis of β-trifluoromethyl β-amino ketones has been achieved through three-component reactions involving trifluoromethylated starting materials, showcasing a pathway to more complex chiral molecules. nih.gov

Coupling Reactions for Extended Aromatic Systems

Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, are powerful tools for creating extended aromatic systems. These reactions typically require an aromatic halide (e.g., bromo, iodo) or a triflate to act as the electrophilic partner. This compound in its native form is not suitable for direct participation in these standard cross-coupling reactions as it lacks the necessary leaving group.

The phenolic hydroxyl group could potentially be converted into a triflate (-OTf), a good leaving group, thereby enabling its use in coupling reactions. However, published studies detailing this specific transformation for this compound and its subsequent use in coupling reactions to form extended aromatic systems were not identified in the search results. General literature on nickel-catalyzed cross-coupling exists, but does not specifically mention this substrate. acs.org

Mannich Reactions with Fluorinated Nucleophiles

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an amine, and a non-enolizable aldehyde. wikipedia.orgorganic-chemistry.org Phenols are often used as the active hydrogen component, reacting with an amine and formaldehyde (B43269) (or another aldehyde) to place an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. nih.gov

In the case of this compound, the positions ortho and para to the hydroxyl group are already substituted (with amino and trifluoromethyl groups, respectively). The remaining open position is ortho to the amino group and meta to the hydroxyl group. While a Mannich reaction at this position is theoretically possible, the directing effects of the existing substituents and potential steric hindrance would influence its feasibility and outcome. The search did not yield any specific examples of a Mannich reaction being performed on this compound, particularly with "fluorinated nucleophiles" as specified in the query.

Due to the lack of specific research data for these reactions with this compound, no data tables of research findings can be generated.

Applications of 2 Amino 4 Trifluoromethyl Phenol As a Chemical Building Block

Role in Pharmaceutical Intermediate Synthesis

The inherent characteristics of 2-Amino-4-(trifluoromethyl)phenol, including its aromatic core, amine and hydroxyl functionalities, and the influential trifluoromethyl group, position it as a key intermediate in the synthesis of complex pharmaceutical compounds. researchgate.net The trifluoromethyl group, in particular, is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Precursors to Bioactive Molecules and Drug Candidates

This compound serves as a crucial starting material for the construction of various heterocyclic scaffolds that form the core of many bioactive molecules. A notable example is its use in the synthesis of benzoxazole (B165842) derivatives. A patent describes the reaction of this compound with a xanthate to form a 5-(trifluoromethyl)benzo[d]oxazol-2-yl derivative. nih.gov This resulting benzoxazole is a key intermediate for a novel class of antibiotic compounds that have shown activity against Neisseria gonorrhoeae. nih.gov

The general synthetic utility of this compound is further highlighted in its potential to be a precursor for acylthiourea derivatives. These compounds are recognized for their broad spectrum of biological activities and are synthesized by reacting an appropriate amine, such as this compound, with an isothiocyanate.

Modulators of Biological Interactions (e.g., Enzyme Inhibition)

Derivatives of this compound have shown potential as modulators of biological interactions, particularly as enzyme inhibitors. The benzoxazole scaffold, readily synthesized from this precursor, is a common feature in molecules designed to inhibit various enzymes. For instance, research has shown that benzoxazole derivatives can act as inhibitors of enzymes like urease. In one study, a series of triazinoindole bearing benzoxazole derivatives were synthesized and evaluated for their urease inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values in the micromolar range, demonstrating the potential of this scaffold in targeting enzymatic activity. nih.gov

The trifluoromethyl group plays a significant role in the inhibitory potential of these molecules. Its strong electron-withdrawing nature can influence the electronic environment of the heterocyclic system, potentially enhancing binding interactions with the active site of an enzyme. Structure-activity relationship (SAR) studies on various heterocyclic compounds have indicated that the presence of a trifluoromethyl group can significantly impact their inhibitory activity. nih.gov

Bioisosteric Replacements in Medicinal Chemistry

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a molecule's biological activity, is a fundamental strategy in medicinal chemistry. capes.gov.brnih.gov The trifluoromethyl group is often employed as a bioisostere for other groups, such as a methyl or chloro group. The substitution of these groups with a trifluoromethyl moiety can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity, all of which are desirable properties in drug candidates. nih.govresearchgate.net

The this compound scaffold provides a platform for incorporating this beneficial bioisosteric replacement. By utilizing this building block, medicinal chemists can systematically modify existing pharmacophores to optimize their drug-like properties. The resulting molecules can exhibit improved efficacy and a better pharmacokinetic profile.

Utility in Agrochemical Development

The application of this compound extends into the realm of agrochemical development, where the synthesis of novel herbicides and pesticides is of paramount importance for global food security.

Synthesis of Herbicides and Pesticides

Benzoxazole derivatives, which can be synthesized from this compound, have been investigated for their potential as agrochemicals. nih.gov A review on the agricultural applications of benzoxazole and benzothiazole (B30560) derivatives highlights their broad spectrum of activity, including herbicidal and insecticidal properties. researchgate.net The introduction of a trifluoromethyl group, as is present in this compound, has been suggested as a strategy to enhance the insecticidal activity of such compounds. researchgate.net

Patents have been filed for pest control compositions containing benzoxazole derivatives, indicating their potential for commercial development. For example, certain benzoxazole structures have been claimed for their effectiveness against arthropod pests. While not always explicitly detailing the synthesis from this compound, the general applicability of this precursor to construct the core benzoxazole ring is evident.

The following table presents data on the herbicidal activity of some benzoxazole derivatives against the weed Amaranthus retroflexus.

| Compound | Inhibition (%) at 150 g/ha |

| 2-(4-chlorophenyl)-5-nitrobenzoxazole | 85 |

| 2-(4-methoxyphenyl)-5-nitrobenzoxazole | 70 |

| 2-(4-fluorophenyl)-5-nitrobenzoxazole | 90 |

Data sourced from studies on the herbicidal activity of benzoxazole derivatives.

Impact on Agrochemical Efficacy and Stability

The presence of the trifluoromethyl group in agrochemicals derived from this compound can significantly enhance their performance. The C-F bond is exceptionally strong, which imparts increased metabolic stability to the molecule. google.com This stability can translate to longer-lasting efficacy in the field, reducing the need for frequent applications.

Advanced Materials Science Applications

The integration of this compound into polymers and coatings is a key area of research and development, aimed at creating materials with superior performance characteristics. The presence of the trifluoromethyl (-CF3) group is particularly influential, imparting desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.

Incorporation into Polymers and Coatings

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it a valuable monomer for the synthesis of a range of high-performance polymers. These include polyamides, polyimides, and poly(amide-imide)s, which are known for their exceptional thermal and mechanical properties.

The trifluoromethyl group plays a crucial role in modifying the properties of these polymers. Its bulkiness disrupts the close packing of polymer chains, which can increase the solubility of the polymers in common organic solvents, a significant advantage for processing. unb.ca Furthermore, the low polarizability and high hydrophobicity of the -CF3 group contribute to improved performance characteristics. unb.ca

While direct examples of the use of this compound in coatings are not extensively detailed in publicly available research, its derivatives and related fluorinated phenols are utilized to enhance the surface properties of coatings. The introduction of fluorine-containing moieties can lower the surface free energy of a coating, leading to improved hydrophobicity (water repellency) and oleophobicity (oil repellency). This is beneficial for creating self-cleaning and anti-graffiti surfaces.

Development of Materials with Enhanced Thermal and Chemical Stability

A primary driver for incorporating this compound into polymers is the significant enhancement of their thermal and chemical stability. The strong carbon-fluorine bond in the trifluoromethyl group requires a large amount of energy to break, which translates to higher decomposition temperatures for the resulting polymers.

For instance, polyamides and polyimides synthesized using fluorinated diamines, which can be derived from precursors related to this compound, exhibit excellent thermal stability. Research has shown that fluorinated polyimides can possess high glass transition temperatures (Tg) and show minimal weight loss at elevated temperatures. unb.ca

The chemical resistance of polymers is also notably improved by the presence of the trifluoromethyl group. This group is chemically inert and acts as a protective shield for the polymer backbone, making the material more resistant to attack by various chemicals, including acids, bases, and organic solvents. This enhanced stability is critical for applications in harsh industrial environments, such as in the aerospace, automotive, and chemical processing industries.

Below is a table summarizing the enhanced properties of polymers incorporating trifluoromethyl groups, based on data from related fluorinated monomers.

| Property | Enhancement due to Trifluoromethyl Group | Potential Application |

| Thermal Stability | Increased glass transition temperature (Tg) and decomposition temperature. | High-temperature-resistant films, adhesives, and composites for aerospace and electronics. |

| Chemical Resistance | Improved resistance to a wide range of chemicals. | Linings for chemical storage tanks, pipes, and reactors. |

| Solubility | Increased solubility in organic solvents for easier processing. | Solution-cast films and coatings. |

| Dielectric Constant | Lowered dielectric constant. | Insulating materials for microelectronics. |

| Water Absorption | Reduced moisture uptake. | Materials for use in humid environments. |

Contributions to Specialty Chemical Production

Beyond its role in polymer science, this compound serves as a crucial starting material and intermediate in the synthesis of a variety of specialty chemicals. Its reactive sites allow for a range of chemical transformations, leading to the production of valuable molecules for diverse applications, including dyes and agrochemicals.

A notable application of this compound is in the synthesis of other functionalized phenol (B47542) derivatives. For example, it can undergo diazotization of the amino group, followed by hydrolysis, to produce 4-(Trifluoromethyl)-1,2-benzenediol. researchgate.net This diol can then serve as a monomer in the synthesis of other polymers or as a building block for more complex molecules. Furthermore, a variety of 2-substituted derivatives of 4-(trifluoromethyl)phenol (B195918) can be prepared, highlighting its versatility as a precursor. google.com

In the realm of dye chemistry, aminophenols are common precursors. The amino group can be diazotized and then coupled with various aromatic compounds to form azo dyes, which constitute a large and important class of colorants. unb.ca While specific examples of disperse dyes synthesized directly from this compound are not extensively documented in readily available literature, its chemical structure makes it a viable candidate for a coupling component in the synthesis of azo dyes. ijirset.com The trifluoromethyl group could potentially enhance the brightness and photostability of the resulting dyes.

In the agrochemical sector, fluorinated compounds play a significant role due to their enhanced biological activity and stability. While the direct use of this compound in commercial agrochemicals is not widely reported, its structural motif is of interest. For instance, the related compound 2-amino-4-(trifluoromethyl)pyridine (B24480) is a key intermediate in the synthesis of certain agrochemicals and pharmaceuticals. nih.gov This suggests the potential for this compound to be used as a precursor for novel active ingredients in crop protection.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Synthesis and Functionalization

Radical Intermediates and Pathways

The involvement of radical intermediates is a key aspect of the chemistry of trifluoromethylated aromatic compounds. The trifluoromethyl group (CF3) can be introduced or can participate in reactions via radical pathways. For instance, the generation of CF3 radicals from reagents like sodium trifluoromethanesulfinate can lead to the trifluoromethylation of aromatic rings. acs.org In the context of 2-Amino-4-(trifluoromethyl)phenol, while the trifluoromethyl group is already present, its influence is crucial in reactions involving the generation of radical species on the aromatic ring or at the amino group. The stability of any radical intermediates formed will be significantly affected by the electronic nature of the CF3 and NH2 groups.

Competition assays with various amino acid residues have shown that tryptophan is preferentially targeted by CF3 radicals. acs.org This highlights the selectivity that can be achieved in radical reactions, a principle that would apply to the functionalization of this compound in the presence of other reactive sites.

Single-Electron Transfer (SET) and Electron Donor-Acceptor (EDA) Mechanisms

Single-electron transfer (SET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule, creating radical ions. numberanalytics.comnumberanalytics.com This mechanism is particularly relevant in photochemical reactions and can be facilitated by the formation of an electron donor-acceptor (EDA) complex. nih.govhepatochem.comrsc.org An EDA complex can form between an electron-rich donor and an electron-poor acceptor, and upon photoexcitation, can initiate a reaction through electron transfer. hepatochem.com

In the case of this compound, the amino group imparts electron-donating character, while the trifluoromethyl group enhances the electron-accepting nature of the aromatic ring. This dual functionality makes the molecule a candidate for participating in both donor and acceptor roles in EDA complexes, depending on the reaction partner. The formation of an EDA complex can lead to the generation of radical intermediates under mild, photocatalyst-free conditions. nih.govnih.gov The trifluoromethyl group is known to facilitate the dispersion of excess negative charge, which can lower the transition energies in charge-transfer (CT) excitations. nih.govacs.org Theoretical studies on related systems have shown that the properties of such charge-transfer states are crucial in determining the reaction pathways. nih.govacs.org Kinetic evaluations in some systems have indicated that triplet-triplet energy transfer can be a more dominant driving force than single electron transfer. nih.govacs.org

Nucleophilic Aromatic Substitution Mechanisms (Addition-Elimination)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. mdpi.comxmu.edu.cnchadsprep.com The presence of a strong electron-withdrawing group, such as the trifluoromethyl group, is often a prerequisite for this type of reaction as it stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism. stackexchange.com In this compound, the CF3 group at the para-position to the amino group significantly activates the ring towards nucleophilic attack.

The SNAr mechanism typically involves two main steps: the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of a leaving group. chadsprep.com While the amino group is an activating group for electrophilic substitution, its electron-donating nature can hinder nucleophilic substitution. However, the powerful electron-withdrawing effect of the trifluoromethyl group generally dominates, making the aromatic ring of this compound susceptible to SNAr reactions, particularly at the positions ortho and para to the CF3 group. The outcome of such reactions will depend on the nature of the nucleophile and the reaction conditions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental methods alone.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound can be rationalized through the analysis of its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenol (B47542) ring, while the LUMO is likely to be centered on the aromatic ring and the electron-withdrawing trifluoromethyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.netscienceopen.com For this compound, the MEP would show negative potential (red regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the trifluoromethyl group, highlighting sites for nucleophilic interaction. imist.mathaiscience.info

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability, primarily from the amino and hydroxyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability, enhanced by the trifluoromethyl group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and ease of electronic excitation. |

| MEP Minima | Regions of most negative electrostatic potential. | Likely located on the oxygen and nitrogen atoms, indicating sites for electrophilic attack. |

| MEP Maxima | Regions of most positive electrostatic potential. | Likely located on the acidic hydrogens and near the CF3 group, indicating sites for nucleophilic attack. |

Prediction of Spectroscopic Properties (FTIR, UV-Vis, NMR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy.

FTIR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FTIR) spectrum. mdpi.comsemanticscholar.org For this compound, DFT calculations can help in the assignment of characteristic vibrational modes, such as the N-H and O-H stretching frequencies, the C-F stretching modes of the trifluoromethyl group, and the various aromatic C-C and C-H vibrations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic ring, which will be influenced by the amino and trifluoromethyl substituents. researchgate.net

NMR Spectroscopy: DFT calculations can also provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). pdx.edunih.govresearchgate.net The calculated chemical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and its derivatives. chemicalbook.com For this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable, as it is highly sensitive to the electronic environment. nih.govuq.edu.au

| Spectroscopic Technique | Predicted Properties | Significance for this compound |

| FTIR | Vibrational frequencies (cm⁻¹) | Assignment of functional group vibrations (N-H, O-H, C-F). |

| UV-Vis | Electronic transition energies (λmax) | Understanding electronic structure and π-conjugation. |

| NMR | Chemical shifts (δ, ppm) for ¹H, ¹³C, ¹⁹F | Structural confirmation and analysis of electronic effects of substituents. |

Reactivity Prediction and Transition State Analysis

The reactivity of this compound is governed by the interplay of its substituent groups. The amino (-NH2) and hydroxyl (-OH) groups are activating, electron-donating groups that direct electrophilic substitution to the ortho and para positions. Conversely, the trifluoromethyl (-CF3) group is a strong deactivating, electron-withdrawing group.

Density Functional Theory (DFT) calculations are instrumental in predicting the molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For substituted phenols, DFT calculations can elucidate the distribution of these frontier orbitals. In this compound, the HOMO is expected to be localized primarily on the phenol ring and the electron-donating amino and hydroxyl groups, while the LUMO will be influenced by the electron-withdrawing trifluoromethyl group. nih.govresearchgate.net

Transition state analysis, a computational technique to map the energy profile of a reaction, can predict the most likely pathways for reactions such as electrophilic substitution or oxidation. For instance, in the context of defluorination, which has been studied for trifluoromethylphenols, DFT calculations can reveal the energy barriers for different proposed mechanisms, such as an E1cb elimination pathway. jst.go.jp

Below is a representative data table of calculated electronic properties for a molecule with similar functional groups, derived from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

| Computational Parameter | Representative Calculated Value | Significance for this compound |

| HOMO Energy | -6.354 eV nih.gov | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | -2.712 eV nih.gov | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 3.642 eV nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Dipole Moment | ~3-8 Debye scirp.orgjournaleras.com | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. schrodinger.com Organic molecules with significant charge-transfer characteristics, often described as push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit large NLO responses. wiley.com

This compound possesses the fundamental components of a push-pull system. The amino and hydroxyl groups act as electron donors, while the trifluoromethyl group is a potent electron acceptor, all connected through the phenyl ring's π-system. Computational methods, particularly DFT, are used to calculate the first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. scirp.orgmdpi.com

Studies on similar substituted aromatic compounds have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. wiley.comnih.gov The calculated hyperpolarizability of molecules with similar structures can be several times that of urea, a standard reference material for NLO properties. journaleras.com

The following table presents representative calculated NLO properties for a substituted aromatic molecule, illustrating the potential of this compound in this domain.

| NLO Property | Representative Calculated Value | Significance for this compound |

| Mean Polarizability (α) | ~14 x 10⁻²⁴ esu journaleras.com | Represents the molecule's ability to form a dipole moment in an electric field. |

| First Hyperpolarizability (β) | ~300 x 10⁻³² esu journaleras.com | A large value indicates a strong second-order NLO response, crucial for applications like frequency doubling. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. scirp.org For this compound, MD simulations can elucidate the rotational freedom around the C-N and C-O bonds, as well as the orientation of the trifluoromethyl group.

These simulations can predict the most stable conformations and the energy barriers between them. The interactions of the amino and hydroxyl groups through hydrogen bonding, both intramolecularly and with solvent molecules, are particularly amenable to study with MD. Simulations of aminophenol derivatives have been used to understand their interactions with biological macromolecules, such as DNA. researchgate.netnih.gov In a similar vein, MD simulations could model the interaction of this compound with other molecules or surfaces, which is crucial for understanding its behavior in various applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.govfda.gov For phenolic compounds, QSAR models have been developed to predict a range of activities, including toxicity and antioxidant potential. jst.go.jpnih.govnih.gov

The development of a QSAR model for the chemical interactions of this compound would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. wiley.com

Key descriptor categories for a QSAR model of this compound would likely include:

Physicochemical Properties: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. nih.gov

Electronic Properties: Including Hammett constants (σ) and the energies of frontier molecular orbitals (HOMO and LUMO), which quantify the electronic effects of the substituents. nih.gov

Topological and Constitutional Properties: These describe the connectivity and composition of the molecule. nih.gov

A QSAR model for a series of related substituted phenols could take the form of a linear regression equation, such as:

Activity = c1 * (logP) + c2 * (Descriptor X) + ... + constant

Environmental Fate and Toxicological Research Perspectives

Biodegradation and Biotransformation of Fluorinated Aromatic Compounds

The microbial breakdown of fluorinated aromatic compounds is a key process influencing their environmental persistence. However, the high strength and polarity of the C-F bond present considerable challenges for microbial enzymatic systems. researchgate.netnih.gov Microorganisms have evolved various strategies to metabolize these compounds, often involving initial attacks on other parts of the molecule to facilitate eventual defluorination. mdpi.com

Under aerobic conditions, the microbial degradation of aromatic compounds, including fluorinated variants, is a well-documented process. nih.gov Bacteria can utilize these compounds as sources of carbon and energy through established metabolic pathways. researchgate.net For instance, some microorganisms can metabolize fluoroaromatics via pathways common to the breakdown of non-halogenated hydrocarbons. researchgate.net The initial steps often involve the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This hydroxylation can lead to the formation of catechols, which are key intermediates in aromatic degradation pathways. researchgate.netnih.gov The subsequent cleavage of the aromatic ring typically occurs via either ortho- or meta-cleavage pathways, catalyzed by dioxygenase enzymes. nih.gov In the case of trifluoromethyl-substituted compounds like benzotrifluoride, microbial dihydroxylation of the ring can produce a phenolate (B1203915) anion that facilitates the displacement of a fluoride (B91410) ion, initiating the defluorination process. nih.gov

Research has shown that various bacterial genera, including Pseudomonas, Mycobacterium, Burkholderia, Rhodococcus, and Sphingomonas, are capable of degrading aromatic compounds under aerobic conditions. nih.gov While much of the research has focused on polycyclic aromatic hydrocarbons, the principles extend to halogenated aromatics. nih.gov However, the efficiency of these pathways for highly fluorinated compounds can be limited.

The degradation of fluorinated aromatic compounds under anaerobic conditions is generally considered to be more challenging and less efficient than under aerobic conditions. researchgate.net Some studies have suggested that fluorinated aromatics are recalcitrant under anaerobic conditions. researchgate.net However, there is evidence for the biotransformation of certain organohalide compounds by anaerobic microorganisms. For example, some denitrifying bacteria can degrade halobenzoates as a sole carbon and energy source. researchgate.net The metabolic strategy often involves an initial activation step, such as the formation of a coenzyme A (CoA) thioester, before dehalogenation and ring cleavage. researchgate.net For many polyfluorinated compounds, metabolic activation at non-fluorinated functional groups is a key strategy that can lead to the eventual cleavage of C-F bonds. mdpi.comresearchgate.net

The cleavage of the C-F bond is a critical and often rate-limiting step in the biodegradation of organofluorine compounds. researchgate.net This is due to the C-F bond being one of the strongest covalent bonds in organic chemistry. issuu.comrsc.org Despite this challenge, several microbial enzymes capable of catalyzing this reaction have been identified. nih.govumn.edu These enzymes, often referred to as defluorinases, can be broadly categorized based on their reaction mechanisms.

Hydrolytic dehalogenases, for example, utilize a nucleophilic attack to displace the fluoride ion. biorxiv.orgnih.gov One well-studied mechanism is the SN2-like reaction initiated by an aspartate residue in the enzyme's active site. nih.gov Metalloenzymes, including certain heme-dependent and non-heme iron-dependent oxygenases, can also mediate C-F bond cleavage. nih.gov These enzymes often catalyze hydroxylation reactions that can lead to the destabilization and subsequent cleavage of the C-F bond. nih.gov

A significant challenge in enzymatic defluorination is the high stability of the C-F bond, which increases with the number of fluorine atoms attached to a single carbon. nih.gov This makes compounds with trifluoromethyl (-CF3) groups particularly resistant to degradation. nih.gov Furthermore, the release of fluoride ions during defluorination can be toxic to the microorganisms, inhibiting further degradation. umn.edu

| Enzyme Class | General Mechanism | Example Enzymes |

| Hydrolases | Nucleophilic displacement (SN2-like) of fluoride. | Fluoroacetate dehalogenase |

| Oxygenases | Hydroxylation of the carbon bearing the fluorine, leading to an unstable intermediate that eliminates fluoride. | Rieske dioxygenase, Cytochrome P450 |

| Lyases | Elimination reactions to form a double bond and release fluoride. | (Not as commonly cited for direct C-F cleavage) |

| Reductases | Reductive cleavage of the C-F bond. | (More relevant for chlorinated compounds) |

This table provides a generalized overview of enzyme classes involved in defluorination.

Environmental Persistence and Mobility Studies

The persistence and mobility of fluorinated compounds in the environment are largely dictated by the stability of the C-F bond and the properties of any resulting metabolites. Compounds containing trifluoromethyl groups are of particular concern due to their potential for long-range transport and accumulation in various environmental compartments. wechemglobal.commdpi.com

The carbon-fluorine bond is exceptionally stable due to its high bond dissociation energy and the high electronegativity of fluorine, which creates a very polar and strong bond. issuu.comrsc.org This inherent stability contributes to the persistence of fluorinated compounds in the environment, earning them the moniker "forever chemicals". issuu.commdpi.com In environmental matrices such as soil and water, the C-F bond is resistant to abiotic degradation processes like hydrolysis and photolysis under typical environmental conditions. nih.govnih.gov

The stability of C-F bonds can be influenced by the surrounding molecular structure. For instance, the thermal stability of C-F bonds in fluorinated graphene varies depending on their local chemical environment. nih.gov In soil, the mobility and persistence of fluorinated compounds can be affected by their adsorption to soil organic matter and mineral surfaces. mdpi.comnih.gov Generally, long-chain per- and polyfluoroalkyl substances (PFAS) tend to adsorb more readily to soil than their short-chain counterparts. mdpi.com

The microbial biotransformation of complex fluorinated compounds does not always lead to complete mineralization (i.e., breakdown to carbon dioxide, water, and inorganic fluoride). nih.gov In many cases, the process results in the formation of intermediate metabolites that are more resistant to further degradation than the parent compound. These are often referred to as recalcitrant metabolites or "dead-end" products. nih.gov

For example, the metabolism of some fluorinated pharmaceuticals can lead to the formation of fluorinated metabolites that retain the C-F bond and may still be biologically active or toxic. nih.gov The trifluoromethyl group (-CF3) itself is generally considered to be metabolically stable, although metabolic attacks can occur at other positions on an aromatic ring. nih.gov The incomplete degradation of fluorinated compounds can lead to the accumulation of these persistent metabolites in the environment, posing long-term risks to ecosystems and human health. nih.govwechemglobal.com Research into the biotransformation of various PFAS has shown the formation of shorter-chain fluorinated carboxylic acids as persistent end products. acs.org

Advanced Toxicological Investigations at the Molecular Level

Advanced toxicological research is progressively moving towards a molecular-level understanding of how chemical compounds interact with biological systems. For 2-Amino-4-(trifluoromethyl)phenol, this involves a detailed examination of its potential to interact with essential biomacromolecules, its metabolic fate within an organism, and how its specific chemical structure dictates its toxicological profile. While direct experimental data for this specific compound is limited in publicly available literature, valuable insights can be inferred from research on structurally related compounds, such as other aminophenols and trifluoromethylated aromatic molecules.

Mechanisms of Interaction with Biological Macromolecules

The potential for this compound to interact with biological macromolecules such as proteins and DNA is a key area of toxicological interest. The aminophenol scaffold is known to be a precursor to reactive intermediates that can covalently bind to these macromolecules, a process often implicated in cellular toxicity and genotoxicity.

The primary mechanism of activation for many aminophenols involves enzymatic oxidation to form highly reactive quinoneimine intermediates. This bioactivation is often catalyzed by cytochrome P450 enzymes in the liver and other tissues. Once formed, these electrophilic quinoneimines can readily react with nucleophilic residues on proteins and DNA.

Interaction with Proteins: The covalent binding of reactive metabolites to proteins can lead to a variety of adverse outcomes, including enzyme inhibition, disruption of cellular signaling pathways, and elicitation of an immune response. For this compound, the amino group is a likely site of oxidation, which would lead to the formation of a trifluoromethyl-substituted quinoneimine. The trifluoromethyl group, being strongly electron-withdrawing, may influence the reactivity and stability of this intermediate.

Interaction with DNA: The interaction of reactive metabolites with DNA is a critical event in the initiation of chemical carcinogenesis. These interactions can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication. Studies on other aniline (B41778) derivatives have shown that genotoxicity is a general property of this class of compounds and does not seem to be greatly influenced by substitution at both ortho positions nih.gov. While specific data for this compound is not available, the potential for its metabolic activation to a DNA-reactive species warrants investigation. The genotoxicity of p-aminophenol has been demonstrated in some test systems, further suggesting that the aminophenol structure is of toxicological concern nih.gov.

Metabolic Stability and In Vivo Biotransformation Studies

The metabolic stability and biotransformation of a compound are critical determinants of its pharmacokinetic profile and toxic potential. The introduction of a trifluoromethyl (CF3) group into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability.

Influence of the Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic cleavage. This often results in a longer biological half-life for trifluoromethylated compounds compared to their non-fluorinated analogs. Research on various aromatic compounds has shown that trifluoromethylation can significantly improve metabolic stability nih.gov. Therefore, it is anticipated that this compound would exhibit greater metabolic stability compared to non-fluorinated aminophenols.

Expected Metabolic Pathways: The metabolism of this compound in vivo is expected to proceed through several pathways, primarily involving the amino and hydroxyl groups.

N-Acetylation: The amino group is a likely target for N-acetylation, a common phase II detoxification pathway for aromatic amines.

Glucuronidation and Sulfation: The phenolic hydroxyl group is susceptible to conjugation with glucuronic acid and sulfate, forming more water-soluble metabolites that can be readily excreted.

Oxidation: As mentioned previously, the amino group can be oxidized by cytochrome P450 enzymes to form hydroxylamines and subsequently nitroso derivatives, which can be further oxidized. The aromatic ring itself may also undergo hydroxylation, although the strong electron-withdrawing nature of the trifluoromethyl group may influence the position of such modifications.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Green Synthetic Methodologies

A significant push towards "green chemistry" is reshaping the synthesis of fine chemicals. For 2-Amino-4-(trifluoromethyl)phenol, this involves moving away from traditional methods that often rely on harsh reagents and large volumes of volatile organic solvents.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a promising avenue for the solvent-free synthesis of this compound. This technique can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. Research in this area could explore the mechanochemical reduction of 2-nitro-4-(trifluoromethyl)phenol (B1329497), analogous to the synthesis of 4-aminophenol from 4-nitrophenol. rsc.orgacs.org Ball milling in the presence of a suitable reducing agent and catalyst could provide a direct, solvent-free route to the desired product. rsc.org Challenges to be addressed include catalyst selection, optimization of milling parameters (frequency, time, and ball size), and scalability of the process.

| Parameter | Potential Advantage in Mechanosynthesis | Research Focus |

| Solvent Use | Elimination or significant reduction of organic solvents. | Screening of solid-state reducing agents and catalysts. |

| Reaction Time | Potential for significantly faster reaction rates. | Optimization of milling frequency and duration. |

| Energy Efficiency | Can be more energy-efficient than conventional heating. | In-situ reaction monitoring to understand reaction kinetics. |

| Product Isolation | Simplified workup procedures. | Development of continuous mechanochemical processes. |

The use of organocatalysts and biocatalysts offers a greener alternative to traditional metal-based catalysts, often providing high selectivity under mild reaction conditions.

Organocatalysis: Chiral organocatalysts could be employed for the enantioselective synthesis of derivatives of this compound. researchgate.netnih.govacs.orgnih.gov For instance, asymmetric amination or hydroxylation of a suitably substituted trifluoromethylated benzene (B151609) ring could be explored. Future work should focus on designing organocatalysts that are robust, recyclable, and capable of functioning with high turnover numbers.

Biocatalysis: Enzymes and whole-cell systems present a highly specific and environmentally friendly approach to synthesis. mdpi.comnih.gov Research could focus on engineering enzymes, such as nitroreductases or aminotransferases, to selectively produce this compound from readily available precursors. dtic.milnih.gov The immobilization of these biocatalysts could also be investigated to improve their stability and reusability in continuous flow systems. dtic.mil A key challenge lies in identifying or engineering enzymes with the desired substrate specificity and activity for this particular trifluoromethylated compound.

| Catalytic Approach | Potential Advantages | Key Research Challenges |

| Organocatalysis | Metal-free, often milder conditions, potential for enantioselectivity. | Catalyst loading, recyclability, and scalability. |

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), biodegradable catalysts, aqueous reaction media. nih.gov | Enzyme discovery and engineering for specific substrates, operational stability. nih.gov |

Exploration of Novel Catalytic Systems for Trifluoromethylation and Derivatization

The introduction of the trifluoromethyl group and further derivatization of the this compound scaffold are critical for tuning its properties. Developing novel catalytic systems for these transformations is a key research frontier.

Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant metals like iron, copper, and nickel is a major goal in sustainable chemistry. organic-chemistry.orgbeilstein-journals.org Research in this area for the synthesis and derivatization of this compound could involve:

Iron- and Cobalt-catalyzed cross-coupling reactions: Developing methods for C-N and C-O bond formation to introduce the amino and hydroxyl groups onto a trifluoromethylated aromatic ring.

Copper-catalyzed trifluoromethylation: Investigating copper-based systems for the direct trifluoromethylation of aminophenol precursors. acs.org

A significant challenge is to achieve catalytic activities and selectivities comparable to those of precious metal catalysts.

Photoredox catalysis, which uses visible light to drive chemical reactions, offers a mild and powerful tool for organic synthesis. researchgate.netrsc.orgsemanticscholar.org Future research directions in this area include:

Developing novel photosensitizers: Creating more efficient and robust organic dyes or metal complexes that can absorb a broader range of the visible spectrum.

Improving reaction selectivity: Fine-tuning photocatalytic systems to achieve high regioselectivity in the trifluoromethylation of substituted phenols or anilines. researchgate.net

Flow photochemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability of photocatalytic trifluoromethylation and derivatization reactions.

| Catalytic System | Focus Area | Potential Impact |

| Earth-Abundant Metals | Iron, Copper, Nickel, Cobalt catalysis. organic-chemistry.orgbeilstein-journals.org | Reduced cost and environmental impact of catalytic processes. |

| Photocatalysis | Novel photosensitizers, improved selectivity, flow chemistry. rsc.orgsemanticscholar.org | Milder reaction conditions, access to novel reaction pathways. |

Advanced Derivatization for Tailored Properties and Applications

The functional groups of this compound (amino, hydroxyl, and the aromatic ring) provide multiple handles for derivatization to create new molecules with specific properties. Future research will likely focus on:

Late-stage functionalization: Developing catalytic methods for the selective C-H functionalization of the aromatic ring to introduce additional substituents. This would allow for the rapid generation of a library of derivatives from the core scaffold.

Polymer synthesis: Using this compound as a monomer for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The trifluoromethyl group can impart unique characteristics to these materials.

Synthesis of complex molecules: Employing this compound as a versatile building block in the multi-step synthesis of complex pharmaceutical and agrochemical targets. This requires the development of orthogonal protection and derivatization strategies for the amino and hydroxyl groups.

Integration of In-silico and Experimental Approaches for Predictive Chemistry

The integration of computational chemistry and experimental work is essential for accelerating the discovery and optimization of reactions and molecules based on the this compound scaffold.

High-throughput virtual screening (HTVS) is a powerful computational tool that can be used to rapidly screen large virtual libraries of reactants and catalysts to identify promising new chemical reactions. frontiersin.orgnih.gov In the context of this compound, HTVS could be employed to:

Discover Novel C-H Functionalization Catalysts: By screening virtual libraries of transition metal catalysts and ligands, it may be possible to identify new catalytic systems for the regioselective functionalization of the aromatic ring.

Predict Reaction Outcomes: Virtual screening can be used to predict the products and yields of reactions involving this compound under different conditions, thus guiding experimental efforts.

Identify Novel Synthetic Applications: By screening for potential reactions with a wide range of reagents, HTVS could uncover new and unexpected synthetic transformations of this versatile building block.

The successful implementation of HTVS requires accurate computational models and large, diverse virtual libraries of molecules.

Computational chemistry can be used to design novel molecules that can modulate the reactivity of this compound in a controlled manner. elixirpublishers.compnnl.gov For example:

Design of Selective Catalysts: Quantum chemical calculations can be used to understand the mechanism of catalytic reactions and to design catalysts that favor a specific reaction pathway, leading to higher selectivity.

Development of Supramolecular Hosts: Molecular modeling can be used to design host molecules that can selectively bind to this compound and alter its reactivity by encapsulating one of its functional groups.

This in-silico design approach can significantly reduce the number of experiments required to develop new and selective chemical transformations.

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough understanding of the environmental fate and potential toxicity of this compound is crucial for its responsible development and use.

While some information exists on the environmental fate of related compounds, a comprehensive assessment of this compound is lacking. imrpress.comnih.gov Future research should focus on:

Photodegradation Studies: The aqueous photolysis of trifluoromethylphenols can be a source of trifluoroacetic acid (TFA), a persistent environmental contaminant. acs.org Studies have shown that converting a nitro group to an amino group on a trifluoromethylphenol can decrease its photolytic half-life. acs.org Detailed studies are needed to determine the quantum yield and degradation products of this compound under various environmental conditions.

Biodegradation Pathways: Research on related compounds like 4-(trifluoromethyl)phenol (B195918) has shown that it can be used as a carbon and energy source by bacteria, likely catabolized via a meta-cleavage pathway. researchgate.netnih.gov Investigations into the microbial degradation of this compound are necessary to understand its persistence and potential for bioremediation.

Transport Modeling: The development of predictive models for the transport of this compound in soil, water, and air is essential for assessing its potential for long-range transport and accumulation in different environmental compartments.

Table of Potential Environmental Fate Parameters for this compound and Related Compounds:

| Compound | Photolytic Half-life | Biodegradation Pathway | Key Degradation Products |

| This compound | Potentially shorter than nitrophenol analogs | Likely meta-cleavage | Trifluoroacetic acid, other intermediates |

| 3-Trifluoromethyl-4-nitrophenol | 22 h (pH 9), 91.7 h (pH 7) | - | Trifluoroacetic acid |

| 4-(Trifluoromethyl)phenol | - | Meta-cleavage | Trifluoroacetate |